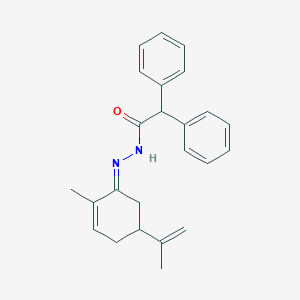![molecular formula C19H22N4O2S B323261 N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide](/img/structure/B323261.png)
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide is a complex organic compound with a unique structure that includes an anilinocarbonothioyl group, a hydrazino group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, while maintaining strict quality control to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a more reduced state.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield new carbonyl or carboxyl groups, while reduction may result in the formation of amines or alcohols.
Applications De Recherche Scientifique
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide include:
- 4-[2-(anilinocarbonothioyl)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide
- This compound (different isomers)
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H22N4O2S |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C19H22N4O2S/c1-13-8-9-16(14(2)12-13)21-17(24)10-11-18(25)22-23-19(26)20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,24)(H,22,25)(H2,20,23,26) |
Clé InChI |
YBYGSEYJJXBVHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2)C |
Solubilité |
54.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B323178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dinitroaniline](/img/structure/B323180.png)
![N-(4-chloro-3-nitrobenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]aniline](/img/structure/B323183.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[(5-methyl-2-thienyl)methylene]aniline](/img/structure/B323185.png)


![(6E)-2,4-dichloro-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323191.png)
![(6E)-4-bromo-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323192.png)
![(6E)-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B323193.png)

![N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-2,2-diphenylacetohydrazide](/img/structure/B323200.png)
![Ethyl 3-[(diphenylacetyl)hydrazono]butanoate](/img/structure/B323201.png)


